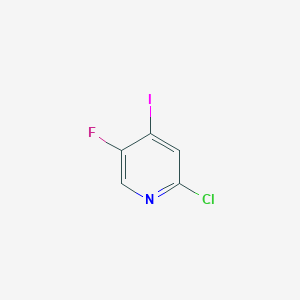

2-Chloro-5-fluoro-4-iodopyridine

Descripción

Overview of Halogenated Pyridines in Chemical Sciences

Halogenated pyridines are a class of organic compounds that are fundamental to numerous areas of chemical science. nih.gov The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many biologically active molecules. lifechemicals.com The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto this ring dramatically alters its electronic properties and reactivity, making these compounds essential starting materials in organic synthesis. nih.goveurekalert.org

In medicinal chemistry, halogenated pyridines are integral components of many pharmaceuticals. lifechemicals.comresearchgate.net The presence of halogens can enhance a drug's metabolic stability, binding affinity to biological targets, and ability to cross cell membranes. namiki-s.co.jp For instance, they are found in antihistamines, anti-cancer agents, and treatments for cardiovascular diseases. nih.govresearchgate.nettantuchemicals.com In agrochemistry, these compounds are used to create potent herbicides, insecticides, and fungicides. nih.govyoutube.com The specific halogen and its position on the pyridine ring can be fine-tuned to target specific pests while minimizing harm to other organisms. nih.gov

The utility of halogenated pyridines stems from their reactivity. The carbon-halogen bond serves as a reactive site for various chemical transformations, particularly cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Because pyridine is an electron-deficient heterocycle, direct electrophilic substitution reactions that are common for other aromatic rings can be challenging, often requiring harsh conditions. youtube.com This makes pre-halogenated pyridines invaluable starting materials for building molecular complexity. eurekalert.orgyoutube.com

Significance of Polyhalogenated Pyridines as Synthetic Building Blocks

Polyhalogenated pyridines, those bearing multiple halogen atoms, offer a significant advantage in organic synthesis: the potential for selective, sequential reactions. acs.org When different halogens are present on the same pyridine ring, as in 2-Chloro-5-fluoro-4-iodopyridine, each carbon-halogen bond has a different reactivity. acs.org This difference is primarily governed by the bond dissociation energy, which generally follows the trend C-I > C-Br > C-Cl > C-F. acs.org

This reactivity hierarchy allows chemists to selectively target one halogen over another in cross-coupling reactions like the Suzuki, Sonogashira, and Heck couplings. innospk.comresearchgate.net For example, the more reactive carbon-iodine bond can be made to react first, leaving the chloro and fluoro groups untouched for subsequent transformations. nih.gov This stepwise functionalization is a highly efficient strategy for the divergent synthesis of complex, polysubstituted pyridines from a single, versatile starting material. acs.org

The specific positioning of the halogens also plays a crucial role. In many dihalogenated pyridines, oxidative addition in palladium-catalyzed cross-coupling reactions is favored at the C2 position, which is adjacent to the ring nitrogen. nih.gov This regioselectivity is influenced by electronic effects, where the nitrogen atom activates the adjacent position. nih.gov The presence of multiple, different halogens, as seen in this compound, provides a sophisticated handle for chemists to control precisely where new chemical bonds are formed. acs.orgnih.gov

Research Landscape and Gaps in Understanding this compound

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.comtantuchemicals.com Its structure makes it an ideal substrate for cross-coupling reactions to build more complex molecules. innospk.com The ability to introduce a fluorine atom is particularly valuable, as fluorinated organic compounds often exhibit enhanced biological activity and metabolic stability. innospk.com

Research has demonstrated its utility as a versatile building block. The differential reactivity of its three halogen atoms allows for selective functionalization. The iodine at the 4-position is the most reactive site for transformations like Suzuki or Heck couplings. innospk.com This allows for the introduction of a new substituent at this position while preserving the chlorine and fluorine atoms for later-stage chemical modifications.

Despite its utility, the publicly available research specifically detailing the synthesis and reactivity of this compound is not as extensive as for some other halogenated pyridines. While its role as an intermediate is established, detailed studies on the optimization of its reactions and the full scope of its synthetic potential appear to be concentrated within industrial research and patent literature. There is a relative gap in academic literature concerning novel synthetic methods for its preparation and a comprehensive exploration of its reaction chemistry under a wide array of conditions. Further academic investigation could uncover new applications and more efficient synthetic routes, broadening its accessibility and utility in chemical research.

Compound Data

Below are the properties and names of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 884494-49-9 scbt.com |

| Molecular Formula | C₅H₂ClFIN scbt.com |

| Molecular Weight | 257.43 g/mol scbt.com |

| Appearance | White to light yellow crystalline powder innospk.com |

| Boiling Point | 242.2 ± 35.0 °C innospk.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLPRXQOSARJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647540 | |

| Record name | 2-Chloro-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-49-9 | |

| Record name | 2-Chloro-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Fluoro 4 Iodopyridine and Its Analogs

De Novo Synthesis Strategies

The construction of the 2-chloro-5-fluoro-4-iodopyridine scaffold can be achieved through various de novo strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.

Stepwise Halogenation of Pyridine (B92270) Derivatives

A common and direct approach to synthesizing polysubstituted halopyridines is the stepwise introduction of halogens onto a pre-existing pyridine core. This method relies on the careful control of reaction conditions and the directing effects of the substituents already present on the ring. For instance, the synthesis of a related compound, 2,3,5,6-tetrachloro-4-iodopyridine, was accomplished in a single step from pentachloropyridine (B147404) by reaction with sodium iodide. orgchemres.org This highlights a Finkelstein-type reaction where a chloride is exchanged for an iodide.

Similarly, the synthesis of other halopyridines often involves sequential halogenation steps. For example, 2-chloro-5-iodopyridine (B1352245) can be synthesized and used as a reagent in further reactions. sigmaaldrich.com The challenge in these multi-step sequences lies in achieving the desired regiochemistry, as the electronic nature of the pyridine ring and the existing substituents dictate the position of subsequent halogenation.

Cyclization Reactions for Pyridine Ring Construction

An alternative to the stepwise halogenation of a preformed pyridine ring is the construction of the halogenated pyridine ring itself through cyclization reactions. This approach often provides access to substitution patterns that are difficult to achieve through direct halogenation. While specific examples detailing the cyclization synthesis of this compound are not prevalent in the provided search results, the general principle is a powerful tool in heterocyclic chemistry. These reactions typically involve the condensation of acyclic precursors, such as dicarbonyl compounds or their equivalents, with an amine source, followed by aromatization. The desired halogen substituents can be incorporated into the acyclic precursors or introduced at a later stage of the synthesis.

Halogen Shuffling Techniques for Regioselective Synthesis

Halogen shuffling, or halogen dance reactions, represent a sophisticated strategy for the regioselective synthesis of halopyridines. acs.org These reactions involve the base-induced intramolecular migration of a halogen atom from one position to another on the pyridine ring. This technique is particularly useful for accessing less common substitution patterns.

A notable example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine from 2-chloro-4-fluoropyridine. acs.org This process involves an initial ortho-lithiation followed by a halogen dance, demonstrating the power of this methodology to create highly substituted and unique halopyridine building blocks. acs.org Another study demonstrated that treating 2-chloro-6-(trifluoromethyl)pyridine (B1580974) with lithium diisopropylamide and then iodine leads to the 3-iodo derivative, which can then be isomerized to 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. epfl.ch This iodo-compound can then undergo further reactions. epfl.ch

Derivatization and Functionalization Approaches

Once the this compound core is synthesized, its multiple halogen atoms provide distinct handles for further chemical manipulation. The differential reactivity of the C-Cl, C-F, and C-I bonds allows for selective derivatization.

Halogen-Metal Exchange Reactions and Electrophilic Trapping

Halogen-metal exchange reactions are a cornerstone of organometallic chemistry and are particularly useful for the functionalization of halopyridines. The iodine atom in this compound is the most susceptible to this type of reaction due to the weaker C-I bond compared to the C-Cl and C-F bonds. Treatment with an organolithium or Grignard reagent can selectively replace the iodine with a metal, creating a nucleophilic pyridine species. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the 4-position.

For example, the C6 position of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-phenyl analog can be magnesiated and then trapped with electrophiles to create a range of pentasubstituted pyridines. nih.gov This demonstrates the principle of using halogen-metal exchange for selective functionalization.

Selective Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. innospk.com The different halogens on the this compound ring exhibit differential reactivity in these reactions, allowing for selective functionalization. Generally, the order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-Cl, while the C-F bond is typically unreactive under standard cross-coupling conditions.

This differential reactivity allows for the selective coupling at the 4-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations. For instance, studies on 2,4-dichloropyridine (B17371) have shown that cross-coupling typically occurs at the C2 position, adjacent to the nitrogen. nih.gov However, under specific ligand-free conditions, selectivity can be shifted to the C4 position. nih.gov This suggests that by carefully choosing the catalyst, ligands, and reaction conditions, one can selectively functionalize the different halogenated sites on this compound.

For example, 2-chloro-5-iodopyridine has been used in Suzuki coupling reactions with phenylboronic acid dimethyl ester to synthesize 2-chloro-5-phenylpyridine. sigmaaldrich.com This highlights the utility of selective cross-coupling at the iodo-position.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine, that bear a good leaving group. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov

In polysubstituted pyridines like this compound, the site of nucleophilic attack is governed by the electronic properties of the ring and the substituents. For pyridines, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

While both the C-2 and C-4 positions are activated, subtle electronic and steric factors can influence the regioselectivity. In many dihalopyridines, substitution occurs preferentially at the C-4 position. wuxiapptec.comwuxiapptec.com This is sometimes attributed to the para position being sterically more accessible than the ortho position. stackexchange.com However, the specific substitution pattern and the nature of the nucleophile and solvent can lead to changes in selectivity. wuxiapptec.comnih.gov

The reactivity of halogens as leaving groups in SNAr reactions is a crucial factor. The typical leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in many other substitution reactions. sci-hub.se This "element effect" is often attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack (the rate-determining step). sci-hub.senih.gov

However, the nature of the nucleophile and solvent can alter this reactivity order. sci-hub.se For instance, with certain sulfur nucleophiles, the reactivity order can revert to the more conventional I > Br > Cl > F, suggesting that the second step of the SNAr mechanism (expulsion of the leaving group) becomes rate-determining. sci-hub.se The presence of other electron-withdrawing groups on the pyridine ring generally enhances the rate of SNAr by further stabilizing the negatively charged intermediate. nih.gov The fluorine atom at the C-5 position in this compound, being strongly electron-withdrawing, will activate the ring towards nucleophilic attack, particularly at the adjacent C-4 and C-6 positions.

Microwave-Assisted SNAr Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The application of microwave irradiation to the SNAr reactions of halogenated pyridines can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles. cem.comrsc.org While specific studies on this compound are not extensively documented, the principles can be extrapolated from related systems. For instance, the amination of chloropurine derivatives has been efficiently achieved under microwave conditions, demonstrating the utility of this technology for structurally similar heterocyclic systems.

The reactivity of the halogens in this compound towards SNAr is dictated by the electronic nature of the pyridine ring and the inherent properties of the C-X bond. The electron-withdrawing nature of the nitrogen atom and the fluorine substituent activates the ring for nucleophilic attack. Generally, the chlorine at the 2-position is more susceptible to SNAr than if it were at other positions, due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen.

A representative, though hypothetical, microwave-assisted SNAr reaction of this compound with a generic amine nucleophile is depicted below. The reaction conditions are based on typical parameters used for similar transformations of chloropyridines.

Hypothetical Microwave-Assisted Amination:

Reactants: this compound, Amine (e.g., morpholine)

Solvent: Ethanol or N,N-Dimethylformamide (DMF)

Temperature: 120-150 °C

Time: 5-20 minutes

Base (optional): Diisopropylethylamine (DIPEA) or Potassium Carbonate

The expected outcome would be the selective substitution of the chlorine atom, leaving the iodo and fluoro groups intact for subsequent transformations. The following interactive data table provides examples of microwave-assisted SNAr reactions on related chloropyrimidine substrates, illustrating the efficiency of this methodology. rsc.org

Table 1: Examples of Microwave-Assisted SNAr on a Related Heterocycle

| Entry | Amine Nucleophile | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 2-(Phenylamino)-4,6-dimethylpyrimidine | 10 | 92 |

| 2 | 4-Methylaniline | 2-(p-Tolylamino)-4,6-dimethylpyrimidine | 10 | 94 |

| 3 | 4-Chloroaniline | 2-(4-Chlorophenylamino)-4,6-dimethylpyrimidine | 15 | 88 |

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond. libretexts.org This reactivity difference enables the selective functionalization at the 4-position while preserving the 2-chloro substituent for a subsequent coupling step.

Common palladium-catalyzed reactions that can be envisaged for this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Suzuki-Miyaura coupling would involve the reaction of the 4-iodo position with a boronic acid or ester in the presence of a palladium catalyst and a base.

Illustrative Suzuki-Miyaura Coupling:

Reactants: this compound, Arylboronic acid

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

Base: Na₂CO₃ or K₃PO₄

Solvent: Toluene/Water or Dioxane/Water

The following interactive data table showcases the selective palladium-catalyzed cross-coupling of a related dihalopyridine, 2-chloro-4-iodopyridine, demonstrating the feasibility of selective functionalization. nih.gov

Table 2: Selective Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodopyridine Analogs

| Entry | Coupling Partner | Reaction Type | Product at C4 | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki | 2-Chloro-4-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Suzuki | 2-Chloro-4-(4-methoxyphenyl)pyridine | 82 |

| 3 | Styrene | Heck | 2-Chloro-4-styrylpyridine | 75 |

Copper-Catalyzed Transformations

Similar to palladium-catalyzed reactions, the C-I bond at the 4-position of this compound would be the primary site of reaction in a copper-catalyzed process. For example, a copper-catalyzed N-arylation (a variant of the Ullmann condensation) could be employed to introduce an amine substituent at the 4-position.

Representative Copper-Catalyzed N-Arylation:

Reactants: this compound, Amine

Catalyst: CuI or Cu₂O

Ligand (optional): 1,10-Phenanthroline or L-proline

Base: K₂CO₃ or Cs₂CO₃

Solvent: DMF or DMSO

The following interactive data table provides examples of copper-catalyzed reactions on related haloarenes, highlighting the scope of this methodology.

Table 3: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenol (B47542) | CuI/1,10-Phenanthroline | Diphenyl ether | 88 |

| 2 | Bromobenzene | Aniline | CuI/L-proline | Diphenylamine | 75 |

| 3 | Iodobenzene | Thiophenol | CuI | Diphenyl sulfide | 90 |

Retrosynthetic Analysis of Complex Molecules Incorporating this compound

The strategic placement of reactive handles in this compound makes it an attractive starting material for the synthesis of complex, poly-functionalized molecules. A retrosynthetic analysis of a hypothetical complex target molecule containing the 2-chloro-5-fluoropyridine (B44960) scaffold reveals the synthetic utility of this building block.

Consider a hypothetical target molecule 1 , a potential kinase inhibitor, featuring a substituted pyridine core.

Target Molecule 1 (Hypothetical): A molecule where the 4-position of the pyridine ring is attached to a complex aromatic system via a C-C bond, and the 2-position is functionalized with an amino group.

A plausible retrosynthetic disconnection of target molecule 1 would involve a late-stage Buchwald-Hartwig amination to install the amino group at the 2-position. This disconnection reveals intermediate 2 , a 2-chloro-4-aryl-5-fluoropyridine.

Further disconnection of intermediate 2 via a Suzuki-Miyaura coupling at the 4-position leads back to the key starting material, this compound 3 , and the corresponding boronic acid 4 .

This retrosynthetic strategy highlights the orthogonal reactivity of the iodo and chloro substituents, allowing for a convergent and efficient synthesis of the target molecule. The fluorine atom at the 5-position remains as a key feature of the final molecule, potentially influencing its biological activity and metabolic stability. A similar strategy has been proposed in the synthesis of tetrahydropyrroloquinazolines, where a 2-chloropyridine (B119429) moiety is a key precursor. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The synthesis of this compound and its subsequent transformations can be made more environmentally benign by adhering to these principles.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are a prime example of atom-economical processes. nih.govresearchgate.net

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives such as water, ethanol, or ionic liquids. researchgate.net The use of solvent-free conditions, often in conjunction with microwave irradiation, is another attractive option.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can contribute to energy efficiency by significantly reducing reaction times. acs.org

Catalysis: The use of catalytic reagents in place of stoichiometric reagents is a cornerstone of green chemistry. The palladium- and copper-catalyzed reactions discussed above are excellent examples of this principle.

Mechanistic Investigations of Reactions Involving 2 Chloro 5 Fluoro 4 Iodopyridine

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. innospk.comorganic-chemistry.org In the case of 2-chloro-5-fluoro-4-iodopyridine, the significant difference in the reactivity of the C-I and C-Cl bonds allows for selective cross-coupling. The C-I bond is considerably weaker and more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. libretexts.org

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This step is highly selective for the C-I bond over the stronger C-Cl and C-F bonds.

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide and forming a new diorganopalladium(II) complex. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This selectivity allows for the initial functionalization at the 4-position of the pyridine (B92270) ring, leaving the chloro and fluoro substituents intact for potential subsequent transformations.

Interactive Table: Key Steps in Suzuki-Miyaura Cross-Coupling

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the carbon-halogen bond. This is the initial and often rate-determining step. | This compound, Pd(0) catalyst |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the palladium(II) complex. Requires base activation of the organoboron compound. | Organopalladium(II) halide, Organoborane, Base |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Diorganopalladium(II) complex |

Understanding Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing halogenated pyridines. chemeurope.com In contrast to cross-coupling, which is often facilitated by transition metals, SNAr involves the direct attack of a nucleophile on the electron-deficient aromatic ring. masterorganicchemistry.com The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is activated towards nucleophilic attack, especially when further substituted with electron-withdrawing groups. chemeurope.comlibretexts.org

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence: chemeurope.com

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemeurope.com The negative charge is delocalized over the aromatic system and is particularly stabilized when an electron-withdrawing group is ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. youtube.com

In this compound, the relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. nih.gov However, the position of the halogen and the nature of the nucleophile and reaction conditions can influence this reactivity order. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. libretexts.org

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and energetics of molecules and reaction pathways. researchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to map out the potential energy surface of a reaction. mdpi.com This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For reactions involving this compound, DFT calculations can be used to predict the most likely reaction pathway by comparing the activation energies for different possible mechanisms, such as oxidative addition at the C-I versus the C-Cl bond in cross-coupling reactions. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In the case of this compound, MEP analysis can identify the most electrophilic sites on the pyridine ring, thus predicting the most probable positions for nucleophilic attack in SNAr reactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides detailed information about the bonding and electronic structure of a molecule, including charge distribution, hybridization, and orbital interactions. researchgate.net For this compound, NBO analysis can quantify the polarization of the C-Cl, C-F, and C-I bonds, helping to explain their differential reactivity. It can also be used to analyze the delocalization of charge in the Meisenheimer intermediate during SNAr reactions, providing insight into the stability of this key intermediate. researchgate.net

Interactive Table: Computational Chemistry Techniques for Mechanistic Studies

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Energies of reactants, intermediates, and transition states; activation barriers. researchgate.netnih.gov | Predicting reaction pathways and selectivity in cross-coupling and SNAr reactions. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution; identification of electrophilic and nucleophilic sites. researchgate.net | Predicting sites of nucleophilic attack on the pyridine ring. |

| Natural Bond Orbital (NBO) | Bond polarization, charge distribution, orbital interactions, and charge delocalization. researchgate.net | Understanding bond reactivity and the stability of reaction intermediates. |

Redox Properties and Their Influence on Reactivity

The redox properties of this compound, specifically its ability to be reduced or oxidized, can influence its reactivity. The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative fluorine and chlorine atoms, makes it more susceptible to reduction. libretexts.orgnih.gov This can be relevant in certain reaction mechanisms, particularly those involving single-electron transfer (SET) processes.

While the primary mechanisms for cross-coupling and SNAr reactions are generally considered to be two-electron processes, the possibility of SET pathways cannot always be discounted, especially in the presence of certain metals or reagents. The reduction potential of this compound will affect the feasibility of such pathways. A lower reduction potential would indicate a greater propensity to accept an electron, which could initiate radical-based reaction cascades. Understanding the redox behavior of this compound is therefore important for a complete picture of its reactivity and for avoiding potential side reactions in synthetic applications.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in both solution and the solid state. For 2-chloro-5-fluoro-4-iodopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its molecular framework. While specific experimental data for this compound (CAS 884494-49-9) is not widely available in the public domain, we can predict the expected spectral characteristics based on the analysis of related structures and the fundamental principles of NMR.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the ring. The proton at the C-3 position would likely appear at a different chemical shift than the proton at the C-6 position due to their different electronic environments.

Furthermore, spin-spin coupling between the protons and the fluorine atom would lead to the splitting of these signals. The proton at C-6 would likely be split by the adjacent fluorine at C-5, resulting in a doublet. The proton at C-3 would be further away and might show a smaller, long-range coupling to the fluorine atom. The exact chemical shifts and coupling constants would need to be determined experimentally or through high-level computational modeling.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-3 | 7.5 - 8.0 | d | J(H-3, F-5) = 2-4 Hz |

| H-6 | 8.0 - 8.5 | d | J(H-6, F-5) = 3-5 Hz |

Note: These are predicted values and may differ from experimental data.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached halogens.

The carbon atom bonded to the highly electronegative fluorine atom (C-5) would be expected to show a large C-F coupling constant. Similarly, the carbons bonded to chlorine (C-2) and iodine (C-4) will have their chemical shifts influenced by these halogens. Quaternary carbons, those not bonded to any hydrogens (C-2, C-4, and C-5), often exhibit lower intensity signals in ¹³C NMR spectra. chemscene.com The carbon attached to iodine might show a signal at a higher field (lower ppm) compared to what might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect".

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J) in Hz |

| C-2 | 150 - 155 | - |

| C-3 | 120 - 125 | Small |

| C-4 | 95 - 105 | Small |

| C-5 | 155 - 165 | Large (230-260) |

| C-6 | 145 - 150 | Small |

Note: These are predicted values and may differ from experimental data.

Fluorine-19 NMR (¹⁹F NMR) in Fluorinated Pyridines

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. sigmaaldrich.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine signal is highly dependent on its electronic environment within the pyridine ring. The presence of the ortho-iodine and meta-chloro substituents will influence the shielding of the fluorine nucleus.

The signal will be split into a doublet of doublets due to coupling with the two neighboring protons (H-3 and H-6). The magnitude of these coupling constants can provide valuable information about the geometry of the molecule. The analysis of ¹⁹F NMR spectra of various fluorinated pyridines has shown that the chemical shifts can vary over a wide range, making it a powerful tool for distinguishing between isomers. chemicalbook.com

Solid-State NMR and Quadrupolar Coupling

While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can reveal details about the molecular structure and packing in the crystalline state. libretexts.orgcapes.gov.br For this compound, ssNMR could be used to study the effects of intermolecular interactions on the chemical shifts of the carbon, nitrogen, and fluorine nuclei.

A key aspect of the ssNMR of this compound would be the study of the iodine nucleus. Iodine-127 is a quadrupolar nucleus (spin > 1/2), meaning its interaction with the electric field gradient in the solid state can lead to very broad NMR signals. ambeed.com The quadrupolar coupling constant is a measure of this interaction and is highly sensitive to the symmetry of the electronic environment around the iodine atom. Studying the quadrupolar coupling of the iodine in this compound could provide insights into the nature of the C-I bond and any potential halogen bonding interactions in the crystal lattice.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of the molecule. The interpretation of this spectrum would involve identifying the characteristic stretching and bending vibrations of the pyridine ring and the carbon-halogen bonds.

The C-H stretching vibrations of the two aromatic protons would be expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a set of characteristic bands between 1400 and 1600 cm⁻¹. The positions of these bands can be influenced by the electronic effects of the halogen substituents.

The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretch typically appears in the range of 600-800 cm⁻¹, while the C-F stretch is usually found between 1000 and 1400 cm⁻¹. The C-I stretching vibration would be observed at an even lower frequency, typically below 600 cm⁻¹. The precise assignment of these bands can be aided by computational calculations.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching | 3000 - 3100 |

| C=N stretching | 1550 - 1600 |

| C=C stretching | 1400 - 1550 |

| C-F stretching | 1200 - 1300 |

| Ring vibrations | 1000 - 1200 |

| C-Cl stretching | 700 - 800 |

| C-I stretching | 500 - 600 |

Note: These are predicted values and may differ from experimental data.

Raman Spectroscopy Applications

Raman spectroscopy, a non-destructive technique that provides insights into molecular vibrations, is a valuable tool for characterizing this compound. While specific experimental Raman data for this compound is not widely available in the public domain, the expected spectral features can be inferred from studies on similar halogenated pyridines. The Raman spectrum would be characterized by distinct bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds.

Key expected Raman shifts would include:

Pyridine Ring Vibrations: The ring stretching and breathing modes are typically observed in the 1000-1600 cm⁻¹ region. For substituted pyridines, these bands can be sensitive to the nature and position of the substituents.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the 600-800 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching mode is typically found at higher wavenumbers, generally between 1000 and 1400 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region, due to the larger mass of the iodine atom.

The precise positions of these bands can be influenced by the electronic effects of the other halogens on the ring, making Raman spectroscopy a sensitive probe of the molecule's structure.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Pyridine Ring | 1550-1600 | Ring Stretching |

| Pyridine Ring | 990-1050 | Ring Breathing |

| C-F | 1200-1300 | Stretching |

| C-Cl | 700-750 | Stretching |

| C-I | 550-600 | Stretching |

Note: These are predicted values based on characteristic vibrational frequencies of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of the compound is C₅H₂ClFIN, leading to a calculated monoisotopic mass of approximately 256.89 Da. nih.gov

High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. For instance, a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has a calculated [M+H]⁺ of 335.8082 and was found to be 335.8075, demonstrating the accuracy of this technique. acs.org

Under electron ionization (EI), the molecule is expected to undergo fragmentation, providing structural information. The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the pyridine ring. Key expected fragments would include:

[M-I]⁺: Loss of an iodine atom, which is the most labile halogen substituent.

[M-Cl]⁺: Loss of a chlorine atom.

[M-F]⁺: Loss of a fluorine atom, which is generally less favorable.

Pyridinium ion and its derivatives: Cleavage of the pyridine ring can lead to the formation of various smaller charged fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [C₅H₂ClFIN]⁺ | 257 | Molecular Ion (M⁺) |

| [C₅H₂ClFN]⁺ | 130 | Loss of Iodine |

| [C₅H₂FIN]⁺ | 222 | Loss of Chlorine |

| [C₅H₂ClIN]⁺ | 238 | Loss of Fluorine |

Note: The m/z values are based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted pyridines. Pyridine itself displays a prominent π → π* transition around 251 nm and a weaker n → π* transition at approximately 270 nm.

The presence of halogen substituents will influence the position and intensity of these absorption bands. The electron-withdrawing nature of the halogens can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. It is anticipated that this compound will show complex absorption patterns in the UV region, likely with multiple overlapping bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 260-275 | Moderate to High |

| n → π* | 280-300 | Low |

Note: These are estimated values based on the electronic properties of substituted pyridines.

X-ray Diffraction Analysis for Solid-State Structure

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of a closely related structure, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, reveals a planar pyridine ring with the halogen substituents in the plane of the ring. It is expected that this compound would adopt a similar planar geometry. The crystal packing would be influenced by intermolecular interactions such as halogen bonding and π-π stacking.

Computational Spectroscopy for Corroboration of Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing and corroborating experimental spectroscopic data. DFT calculations can predict molecular geometries, vibrational frequencies (for Raman and IR spectra), electronic transitions (for UV-Vis spectra), and NMR chemical shifts.

For this compound, DFT calculations using an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) would provide theoretical spectra that can be compared with experimental results. This comparison aids in the definitive assignment of spectral features and provides a deeper understanding of the molecule's electronic structure and properties. PubChem, for instance, provides computed properties for this molecule, including its exact mass and a predicted cross-sectional area. nih.gov Such computational data serves as a valuable starting point for more in-depth theoretical investigations.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

As a foundational building block, 2-Chloro-5-fluoro-4-iodopyridine facilitates the creation of intricate organic structures through controlled and selective chemical reactions. innospk.com

The pyridine (B92270) scaffold is a core component in numerous biologically active molecules, and this compound serves as a key intermediate in their synthesis. mdpi.comresearchgate.netbiosynce.com It is employed in the development of pharmaceuticals, including novel anti-cancer agents, and is a crucial component in the formulation of agrochemicals such as effective pesticides and herbicides. chemimpex.com The presence of the pyridine nucleus is often necessary for conferring or enhancing biological activity, with research demonstrating its importance in compounds with antimicrobial and antiviral properties. mdpi.com

For instance, the synthesis of various bioactive molecules relies on the enhanced reactivity provided by the compound's unique halogen substitutions. chemimpex.com Research has explored the creation of new bioactive compounds from pyridine intermediates, yielding derivatives with potential antimicrobial and anti-malarial effects.

| Class of Compound | Biological Activity Area | Reference |

| Pyridine Derivatives | Anti-cancer | chemimpex.com |

| Pyridine-based Formulations | Agrochemical (Pesticides, Herbicides) | chemimpex.com |

| Cyanopyridine-based Compounds | Antimicrobial, Antiviral, Anti-SARS | mdpi.com |

| Pyridine-based Sulfa-drugs | Antimicrobial |

The distinct reactivity of the halogens on the pyridine ring makes this compound an ideal substrate for cross-coupling reactions, which are fundamental for building complex molecular architectures. chemimpex.com The C-I bond is typically the most reactive site for metal-catalyzed reactions like Suzuki or Heck couplings, enabling the initial formation of carbon-carbon bonds. innospk.com This allows for the efficient and controlled assembly of elaborate structures. A notable application is in the synthesis of complex bicyclic systems, which are scaffolds for various functional molecules. This step-wise approach, leveraging the different reactivities of the halogens, provides researchers with a reliable method for constructing sophisticated molecular frameworks. chemimpex.com

A key advantage of this compound is its capacity for selective derivatization into more complex, polyfunctional building blocks. The differing nature of the C-I, C-Cl, and C-F bonds allows chemists to perform sequential reactions with high regiocontrol. Typically, the highly reactive iodopyridine moiety is addressed first, often through a cross-coupling reaction. This initial step leaves the chloro and fluoro substituents untouched, available for subsequent chemical modifications. This process effectively transforms the initial simple molecule into a valuable, polyfunctional intermediate that can be used in the later stages of a complex synthesis. Halopyridines are considered fundamental building blocks precisely because the carbon-halogen bond enables access to a vast array of derivatives with precise regiocontrol. researchgate.netnih.gov

Precursor for Functional Materials

Beyond its role in synthesizing discrete molecules, this compound is a precursor for developing advanced functional materials with tailored properties.

Pyridine-containing compounds are increasingly utilized in the field of organic electronics. Specifically, they form the core of materials used in Organic Light-Emitting Diodes (OLEDs). acs.orgchemrxiv.org Research has shown that pyridine-based materials can function as efficient hole-transporting layers (HTLs) in OLED devices. acs.org Furthermore, introducing a pyridine core into multi-resonance frameworks is a strategy for creating highly efficient deep-blue emitters with narrow emission spectra, a critical goal in display technology. chemrxiv.org

This compound serves as an ideal precursor for these materials. Its functional handles (the halogens) allow for the synthetic elaboration needed to produce the final, complex optoelectronic molecules. The presence of chloro and fluoro substituents is also significant, as studies have shown that these halogens can modulate and improve the electroluminescent properties of the final device. rsc.org

The compound is explored for its potential in creating advanced polymers and coatings. chemimpex.com Pyridine-based functional monomers are actively synthesized to create polymers with bespoke properties. researchgate.net Incorporating pyridine moieties into polymer backbones can significantly enhance material characteristics, such as increasing thermal stability or introducing fluorescent and antimicrobial properties. mdpi.com The synthesis of polypyridines is a field of study for creating novel conjugated polymers. st-andrews.ac.uk In the realm of coatings, pyridine derivatives are used in formulations, for example, as catalysts to promote the curing of resins, resulting in hard, durable finishes. google.com

| Material Type | Application/Function | Underlying Chemistry Principle | Reference |

| Organic Emitters | Deep-Blue OLEDs | Multi-resonance thermally activated delayed fluorescence (MR-TADF) with a pyridine core. | chemrxiv.org |

| Hole-Transporting Materials | Solution-Processed OLEDs | Integration of functional pyrene-pyridine materials to improve device performance. | acs.org |

| Functional Polymers | Antimicrobial & Fluorescent Materials | Grafting pyridine moieties onto polymer backbones (e.g., acrylic acid-styrene copolymers). | mdpi.com |

| Polymer Resins | Curing Agent in Coatings | Use of pyridine salts as catalysts in amino resin and alkyd-containing compositions. | google.com |

Ligands for Organometallic Complexes

The pyridine scaffold is a fundamental component in the design of ligands for organometallic complexes, which are instrumental as catalysts in a vast array of chemical transformations. The utility of this compound in this context lies in its capacity to be elaborated into sophisticated ligand structures, such as pyridinooxazolines (PyOx). These ligands are notable for their modular synthesis, which allows for systematic tuning of their steric and electronic properties.

The synthesis of PyOx ligands often commences from readily available pyridine precursors. For instance, a common route involves the amidation of a picolinic acid derivative with an amino alcohol, followed by cyclization to form the oxazoline (B21484) ring. The substituents on the pyridine ring play a crucial role in the subsequent reactivity and coordination properties of the resulting organometallic complex. The presence of chloro, fluoro, and iodo groups on this compound offers multiple reaction sites for derivatization, enabling the generation of a diverse library of ligands from a single starting material. These tailored ligands can then be used to modulate the activity and selectivity of metal catalysts in asymmetric synthesis and other important chemical processes.

High-Performance Materials with Unique Electrical, Optical, or Thermal Properties

The unique substitution pattern of this compound makes it a valuable precursor for the development of high-performance materials. innospk.com The incorporation of this halogenated pyridine unit into polymers and other advanced materials can impart unique electrical, optical, or thermal characteristics. innospk.comchemimpex.com

The thermal properties of this compound itself suggest a degree of thermal stability, with an estimated boiling point of 242.2 ± 35.0 °C and a flash point of 100.3 ± 25.9 °C. innospk.com When integrated into larger molecular systems, the polar C-F and C-Cl bonds, along with the polarizable C-I bond, can influence intermolecular interactions and, consequently, the bulk properties of the material. Research in this area explores the potential of such compounds in creating materials for applications in electronics and photonics, where precise control over electrical conductivity and optical response is paramount. The development of novel polymers and coatings incorporating this building block is an active area of materials science research. chemimpex.com

Thermal Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 242.2 ± 35.0 °C |

| Flash Point | 100.3 ± 25.9 °C |

Role in Diversity-Oriented Synthesis and Skeletal Editing

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological processes and accelerate drug discovery. Skeletal editing, a powerful strategy within DOS, involves the precise modification of the core structure of a molecule. nih.gov The pyridine ring is a common motif in pharmaceuticals, and the ability to edit its skeleton opens up new avenues for generating novel molecular entities. nih.gov

Computational Chemistry and Theoretical Studies

Electronic Structure and Reactivity Predictions

The arrangement of halogens (chlorine, fluorine, and iodine) on the pyridine (B92270) ring significantly influences the electronic environment and, consequently, the reactivity of 2-Chloro-5-fluoro-4-iodopyridine.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, offering insights into the electron distribution. For halogenated pyridines, the presence of highly electronegative atoms like fluorine, chlorine, and the nitrogen atom in the ring leads to a non-uniform distribution of the electron cloud.

Table 1: Illustrative Mulliken Charges for Atoms in a Related Halogenated Phenol (B47542) (Data adapted from studies on 2,6-dichloro-4-fluoro phenol using DFT/B3LYP methods) researchgate.net

| Atom | Calculated Charge (e) |

| Carbon (bonded to Cl) | +0.322 |

| Carbon (adjacent) | -0.347 |

| Carbon (bonded to F) | -0.177 |

This table illustrates the charge distribution concept on a related molecule. The values for this compound would differ but follow similar principles of electron withdrawal by halogens.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.com

For halogenated pyridines, the HOMO is often localized on the pyridine ring and the less electronegative halogen atoms, while the LUMO is typically distributed over the electron-deficient ring system. In studies of similar molecules like 2-chloro-5-nitropyridine, it was found that the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net The energy gap helps explain the charge transfer interactions taking place within the molecule. nih.gov The presence of multiple halogens in this compound lowers the energy of the molecular orbitals. The electron-withdrawing nature of the substituents makes the molecule a better electron acceptor (electrophile) at specific sites.

Table 2: Representative HOMO-LUMO Energies and Gap for a Related Imidazole Derivative (Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole) malayajournal.org

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

This table serves as an example of typical values obtained from FMO analysis. A moderate to large energy gap, as shown, often correlates with good chemical stability. malayajournal.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For aromatic heterocyclic systems like pyridine, the ring is largely planar due to the sp² hybridization of the carbon and nitrogen atoms. Computational studies on similar halogenated pyridine systems confirm that the pyridine ring generally maintains its planarity with minimal distortion caused by the halogen substituents. Therefore, this compound is expected to have a rigid, planar structure.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method is instrumental in drug discovery and agrochemical research for designing new molecules with enhanced potency and selectivity. nih.govchemimpex.com

Derivatives of this compound could be subjected to QSAR analysis to guide the synthesis of new, potentially bioactive molecules. A typical QSAR study would involve:

Synthesizing a Library of Derivatives: Modifying the parent structure, for instance, by replacing the iodine at the C4 position through cross-coupling reactions (e.g., Suzuki, Sonogashira).

Measuring Biological Activity: Testing the derivatives in a relevant biological assay.

Calculating Molecular Descriptors: Computing various electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) descriptors for each derivative.

Developing a QSAR Model: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

An exemplary QSAR model might take the form: Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

While no specific QSAR models for this compound derivatives are published, the principles of QSAR are widely applied to similar heterocyclic compounds to optimize their function as pharmaceuticals or agrochemicals. nih.gov

Emerging Research Directions and Future Outlook

Novel Catalytic Systems for Selective Transformations

The reactivity of the pyridine (B92270) ring in 2-Chloro-5-fluoro-4-iodopyridine is influenced by the presence of three different halogen substituents, each offering a potential site for selective functionalization through cross-coupling reactions. The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in these transformations.

Recent advancements in palladium-catalyzed cross-coupling reactions are particularly relevant. The use of sterically hindered and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine, has been shown to facilitate the coupling of aryl chlorides, which are typically less reactive than their bromo or iodo counterparts. This suggests that selective coupling at the C2-chloro position of this compound could be achieved with appropriately designed palladium catalysts.

Furthermore, the development of palladium precatalysts based on the 2-aminobiphenyl scaffold has led to improved stability and broader applicability in a range of C-C, C-N, and C-O bond-forming reactions. These catalysts could potentially be employed for the selective functionalization of this compound, allowing for the introduction of diverse functional groups at specific positions. The choice of catalyst and reaction conditions would be critical in directing the regioselectivity of these transformations.

Table 1: Representative Palladium Catalysts for Selective Cross-Coupling of Halogenated Pyridines

| Catalyst/Ligand System | Target Halogen | Reaction Type | Potential Application for this compound |

| Pd₂(dba)₃ / P(t-Bu)₃ | Chloro | Suzuki, Buchwald-Hartwig | Selective functionalization at the C2 position. |

| [Pd(IPr)Cl₂]₂ | Chloro/Bromo | Negishi | Stepwise functionalization at C2 and C4 positions. |

| (2-Aminobiphenyl)Pd Mesylate Precatalysts | Chloro/Bromo/Iodo | Various C-C, C-N, C-O couplings | Versatile functionalization at all halogenated positions. |

This table presents representative catalyst systems and their potential applications based on general findings for halogenated pyridines, not specific experimental data for this compound.

Flow Chemistry Approaches for Synthesis

Flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as improved safety, higher efficiency, and easier scalability compared to traditional batch processes. beilstein-journals.org The synthesis and functionalization of substituted pyridines are well-suited for flow chemistry approaches.

Continuous flow reactors can be utilized for the multi-step synthesis of pyridine derivatives, minimizing the handling of hazardous intermediates and allowing for precise control over reaction parameters such as temperature, pressure, and residence time. For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to microwave flow reactors for the continuous production of pyridines. beilstein-journals.org These methodologies could potentially be adapted for the synthesis of the core 2-chloro-5-fluoropyridine (B44960) scaffold, which could then be iodinated in a subsequent flow step to produce this compound.

Furthermore, flow microreactors have been employed for the selective functionalization of dibromopyridines via Br/Li exchange, avoiding the need for cryogenic conditions. researchgate.net This approach could be highly relevant for the selective lithiation and subsequent electrophilic trapping of this compound, enabling the introduction of various functional groups with high regioselectivity.

Table 2: Illustrative Parameters for Flow Chemistry Synthesis of a Substituted Pyridine

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed microreactor | Enhance reaction efficiency and heat transfer. |

| Catalyst | Immobilized Palladium Catalyst | Facilitate continuous cross-coupling reactions. |

| Flow Rate | 0.1 - 1.0 mL/min | Control residence time and reaction conversion. |

| Temperature | 80 - 150 °C | Optimize reaction kinetics. |

| Pressure | 10 - 20 bar | Maintain solvent in the liquid phase at elevated temperatures. |

This table provides illustrative parameters for a generic flow chemistry process for pyridine functionalization and does not represent specific experimental data for this compound.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. For a molecule like this compound, with multiple potential reaction sites, predicting the regioselectivity of a given transformation is a significant challenge.

Machine learning models, particularly those based on quantum mechanical descriptors and graph-based neural networks, are being developed to predict the regioselectivity of C-H functionalization and electrophilic aromatic substitution reactions on heterocyclic compounds. nih.gov These models can be trained on large datasets of known reactions to learn the complex interplay of electronic and steric factors that govern reactivity. By applying such models to this compound, chemists could predict the most likely site of reaction under various conditions, thereby guiding experimental design and reducing the need for extensive trial-and-error optimization.

Table 3: Representative Performance of a Machine Learning Model for Regioselectivity Prediction in Pyridine Functionalization

| Model Type | Feature Set | Top-1 Accuracy | Application to this compound |

| Random Forest | Quantum Mechanical Descriptors | ~90% | Predicting the site of electrophilic attack. |

| Graph Neural Network | Molecular Graph Representation | ~92% | Predicting regioselectivity in cross-coupling reactions. |

| Gradient Boosting | CM5 Atomic Charges | ~88% | Predicting the outcome of halogenation/dehalogenation. |

This table illustrates the typical performance of machine learning models for regioselectivity prediction on substituted pyridines and is not based on specific predictions for this compound.

Exploration of Stereoselective Synthesis with Chiral Catalysts

The introduction of chirality is a critical step in the synthesis of many bioactive molecules. The development of methods for the stereoselective functionalization of pyridine derivatives is an active area of research. While this compound itself is achiral, its derivatization can lead to the formation of chiral centers.

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of a wide range of chiral pyridine derivatives. chim.it This includes catalytic asymmetric additions to unsaturated double bonds adjacent to the pyridine ring, asymmetric reductions of pyridyl ketones, and asymmetric cross-coupling reactions. chim.it Chiral ligands, often based on privileged scaffolds, are employed to induce stereoselectivity in these transformations.

For this compound, future research could focus on the development of chiral catalysts that can facilitate stereoselective cross-coupling reactions at one of the halogenated positions with a prochiral nucleophile. For instance, a chiral palladium or copper catalyst could be used to couple an organometallic reagent to the C4-iodo position, leading to the formation of a new stereocenter. The design of chiral ligands that can effectively control the stereochemical outcome in the presence of the polysubstituted pyridine core will be a key challenge.

Table 4: Examples of Chiral Ligands for Asymmetric Synthesis of Pyridine Derivatives

| Ligand Class | Metal | Reaction Type | Potential for Stereocontrol with this compound Derivatives |

| Chiral Diphosphines (e.g., BINAP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | Reduction of a prochiral ketone substituent. |

| Chiral Bis(oxazolines) (BOX) | Copper, Palladium | Asymmetric Allylic Alkylation | Introduction of a chiral side chain. |

| Chiral Pyridine-Aminophosphines | Iridium | Asymmetric Hydrogenation | Enantioselective reduction of imines. |

This table provides examples of ligand classes used in the asymmetric synthesis of pyridine derivatives and their potential applicability, not specific results for this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-5-fluoro-4-iodopyridine, and how do reaction conditions influence halogen positioning?

- Methodological Answer : The synthesis of polyhalogenated pyridines like this compound often involves halogen dance reactions, which enable selective halogen rearrangement. For example, magnesiation at the C6 position followed by electrophilic trapping (e.g., iodine) can yield the desired substitution pattern . Optimizing reaction temperature and solvent polarity is critical: polar aprotic solvents (e.g., THF) favor regioselective halogen retention, while elevated temperatures may reduce side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- Mass Spectrometry (MS) : Use collision cross-section (CCS) data (e.g., predicted CCS for [M+H]+: 128.2 Ų) to validate molecular conformation .

- NMR/FTIR : Assign peaks using isotopic labeling (e.g., 19F NMR for fluorine environment analysis).

- Computational Modeling : Employ density functional theory (DFT) to predict electronic distributions and reactive sites based on SMILES (C1=C(C(=CN=C1Cl)F)I) and InChIKey (CRLPRXQOSARJCF-UHFFFAOYSA-N) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer : Halogenated pyridines are sensitive to light and moisture. Store under inert gas (argon) at ≤-20°C. Monitor degradation via HPLC-MS; iodine substituents may undergo hydrolytic displacement in aqueous media. Safety protocols (e.g., PPE, fume hoods) are essential due to potential irritant properties .

Q. How does this compound compare structurally and functionally to analogs like 2-chloro-5-fluoro-3-methylpyridine?

- Methodological Answer : Use similarity indices (e.g., 0.80–0.86 for analogs in ) to guide comparisons. The iodine atom in this compound enhances steric bulk and polarizability, making it more reactive in cross-coupling reactions compared to methyl or aldehyde-substituted analogs .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Prioritize iodine as the leaving group due to its lower bond dissociation energy. For chloro/fluoro retention, use mild nucleophiles (e.g., Grignard reagents) and low temperatures. Computational modeling (DFT) can predict transition states to optimize substitution pathways .

Q. How can collision cross-section (CCS) data improve the accuracy of mass spectrometry-based identification?

- Methodological Answer : Compare experimental CCS values (e.g., 128.2 Ų for [M+H]+) with predicted data ( ) to confirm structural integrity. Deviations >5% may indicate isomerization or degradation. Pair with ion mobility spectrometry (IMS) for enhanced resolution .

Q. What computational approaches predict the biological activity of this compound in drug discovery?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using the compound’s 3D structure.

- QSAR Modeling : Correlate halogen electronegativity (Cl, F, I) with activity metrics (IC50) from analogs in .

- ADME Prediction : Assess iodine’s impact on lipophilicity (LogP) and membrane permeability .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., reaction yields vs. DFT predictions)?

- Methodological Answer : Systematically vary parameters:

- Synthetic Replication : Repeat reactions under controlled conditions (e.g., anhydrous, inert atmosphere).

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT).

- Cross-Validation : Compare with literature on analogous compounds (e.g., 5-bromo-2-chloro-4-fluoro-3-iodopyridine in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.